2-(2-Azidoethyl)bicyclo[4.1.0]heptane
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Overview
Description
2-(2-Azidoethyl)bicyclo[4.1.0]heptane is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by a bicyclic heptane ring system with an azidoethyl group attached, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)bicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane with azidoethyl reagents under controlled conditions. One common method includes the use of azidoethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)bicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Cycloaddition: Copper(I) iodide, dimethyl sulfoxide, room temperature.
Major Products
Substitution: Various substituted bicyclo[4.1.0]heptanes.
Reduction: 2-(2-Aminoethyl)bicyclo[4.1.0]heptane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(2-Azidoethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethyl)bicyclo[4.1.0]heptane is primarily related to its ability to undergo cycloaddition reactions, forming triazole derivatives that can interact with biological targets. These interactions can modulate various molecular pathways, leading to potential therapeutic effects. The azido group is also known to participate in bioorthogonal chemistry, allowing for selective labeling and modification of biomolecules in complex biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the azidoethyl group.
2-(2-Aminoethyl)bicyclo[4.1.0]heptane: The reduced form of 2-(2-Azidoethyl)bicyclo[4.1.0]heptane.
2-(2-Hydroxyethyl)bicyclo[4.1.0]heptane: A hydroxylated derivative.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(2-azidoethyl)bicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-11-5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRHLIGBJXWZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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